6-(Aminomethyl)-4-fluoropyridine-2-carbonitrile
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Overview
Description
6-(Aminomethyl)-4-fluoropyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with an aminomethyl group at the 6-position, a fluorine atom at the 4-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable pyridine derivative. For instance, starting with 4-fluoro-2-chloropyridine, the introduction of an aminomethyl group can be accomplished through a nucleophilic substitution reaction using formaldehyde and ammonia under basic conditions. The nitrile group can be introduced via a subsequent cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(Aminomethyl)-4-fluoropyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-fluoropyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The aminomethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridine-2-carbonitrile:
6-(Aminomethyl)pyridine-2-carbonitrile: Lacks the fluorine atom, which may affect its binding affinity and stability.
4-Fluoro-2-aminopyridine: Lacks the nitrile group, which may influence its chemical reactivity and applications.
Uniqueness
6-(Aminomethyl)-4-fluoropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and binding affinity, while the aminomethyl and nitrile groups provide versatile sites for further chemical modifications.
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-(aminomethyl)-4-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6FN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2 |
InChI Key |
RQPCKIQXBRZAOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C#N)F |
Origin of Product |
United States |
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